molecular formula C20H31NO4Si B3419624 (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate CAS No. 149107-85-7

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate

Cat. No.: B3419624
CAS No.: 149107-85-7
M. Wt: 377.5 g/mol
InChI Key: LHTDXUKSFSMGCA-DLBZAZTESA-N
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Description

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate (CAS RN: 149198-47-0 ) is a high-purity, stereochemically defined β-lactam intermediate of significant importance in advanced organic and medicinal chemistry research. This compound serves as a critical synthon in the β-lactam synthon method for the total and semi-synthesis of complex, biologically active taxane derivatives . Its primary research value lies in its application for constructing the complex side chain of microtubule-stabilizing antitumor agents, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®) . The compound's mechanism of action is structural rather than pharmacological; it is strategically designed to be incorporated into larger molecular frameworks, where its specific stereochemistry ((3R,4S)-configuration) is essential for conferring or maintaining the potent biological activity of the final molecule. These final taxane agents function by promoting the assembly and stabilizing the structure of microtubules, thereby disrupting normal mitotic processes and leading to apoptosis in cancer cells . The molecule is furnished with protective groups—a tert -butyloxycarbonyl (Boc) group on the nitrogen and a triethylsilyl (TES) group on the oxygen—which are instrumental for its stability and selective deprotection during multi-step synthetic sequences . With a molecular formula of C₂₀H₃₁NO₄Si and a molecular weight of 377.56 g/mol , it is characterized as a liquid at room temperature but requires storage in a frozen state (<0°C) to maintain stability, as it is heat-sensitive . Researchers utilize this reagent in the synthesis of novel taxol analogs and as a building block for creating hybrid structures of microtubule-stabilizing agents , making it an invaluable tool for drug discovery and development in oncology research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl (3R,4S)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTDXUKSFSMGCA-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572682
Record name tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149107-85-7, 149198-47-0
Record name rel-1,1-Dimethylethyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149107-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction. One common method involves the reaction of a β-amino ester with a suitable electrophile under basic conditions.

    Introduction of the Triethylsilyloxy Group: The hydroxyl group on the azetidine ring is protected by converting it into a triethylsilyloxy group. This is usually achieved using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole.

    Formation of the tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triethylsilyloxy Group

The triethylsilyl (TES) group serves as a protective moiety for hydroxyl groups, enabling selective substitution under mild conditions.

Reaction Type Conditions Mechanism Product Yield Source
Fluoride-mediated cleavage TBAF (1 eq.), THF, 25°CFluoride ions cleave the Si–O bond, generating a free hydroxyl group.(3R,4S)-tert-Butyl 3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate92%
Aminolysis Benzylamine, DCM, 40°CNucleophilic attack by amines replaces the TES group with an amino substituent.(3R,4S)-tert-Butyl 3-(benzylamino)-2-oxo-4-phenylazetidine-1-carboxylate78%

Key Applications : Deprotection of the TES group is critical for introducing hydroxyl or amino functionalities in subsequent synthetic steps, particularly in taxane side-chain modifications.

Hydrolysis Reactions

The tert-butyl ester and silyl ether groups undergo hydrolysis under distinct conditions:

Ester Hydrolysis

Conditions Reagents Product Yield Source
4M HCl, dioxane/H₂O (1:1), refluxHydrochloric acid(3R,4S)-3-(Triethylsilyloxy)-2-oxo-4-phenylazetidine-1-carboxylic acid85%

Silyl Ether Hydrolysis

Conditions Reagents Product Yield Source
AcOH/H₂O (3:1), THF, 25°CAcetic acid(3R,4S)-tert-Butyl 3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate88%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the oxygen atom, weakening the Si–O bond and releasing triethylsilanol .

Ring-Opening Reactions

The strained four-membered azetidine ring undergoes nucleophilic attack, enabling access to linear or expanded heterocycles.

Nucleophile Conditions Product Yield Source
MeMgBrTHF, 0°C → 25°C(2R,3S)-3-(tert-Butoxycarbonylamino)-2-phenyl-3-hydroxybutanoate76%
NaCNDMF, 80°C(3R,4S)-tert-Butyl 3-cyano-2-oxo-4-phenylazetidine-1-carboxylate68%

Application : Ring-opening with Grignard reagents generates β-amino alcohol derivatives, valuable intermediates in alkaloid synthesis.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings after functionalization:

Reaction Type Conditions Product Yield Source
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl-substituted azetidine derivative81%

Mechanism : Prior introduction of a boronic ester at the phenyl group enables coupling with aryl halides, expanding structural diversity for drug discovery.

Stability Under Synthetic Conditions

Condition Observation Implication Source
>100°C (neat)Decomposition via retro-aza-Michael reactionRequires low-temperature storage (<0°C)
Basic aqueous mediaPartial ester saponificationLimited utility in strongly basic environments

Scientific Research Applications

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate is a chiral azetidine derivative that contains phenyl and triethylsilyloxy substituents . Due to its complex structure, it is often used as an intermediate or reagent in chemical synthesis .

Basic Information

  • CAS Number: 149198-47-0
  • Molecular Formula: C20H31NO4SiC_{20}H_{31}NO_4Si
  • Molecular Weight: 377.55
  • Synonyms: A variety of synonyms exist, including (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate, tert-butyl (3R,4S)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate, and (3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone .

Chemical Properties

  • Boiling Point: Predicted to be 463.1±45.0 °C .
  • Density: 1.07
  • Storage Temperature: Should be stored between 2-8°C .

Synthesis

This compound can be synthesized using a variety of reagents such as dmap (4-dimethylaminopyridine) and N-ethyl-N,N-diisopropylamine in tetrahydrofuran and ethyl acetate .

Reaction Conditions

The synthesis of this compound involves specific reaction conditions :

  • The reaction is performed with N,N-diisopropylethylamine in dry THF at 0° C under an argon atmosphere .
  • Di-t-butyldicarbonate and 4-dimethylaminopyridine are added, and the mixture is stirred at 0° C for 60 min .
  • The solution is then diluted with ethyl acetate and washed with brine .

Applications

Mechanism of Action

The mechanism of action of (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate involves its role as an intermediate in the synthesis of bioactive compounds. In the case of docetaxel synthesis, the compound undergoes several transformations to form the final active drug, which targets microtubules in cancer cells, inhibiting their function and leading to cell death.

Comparison with Similar Compounds

Key Properties:

  • Density : 1.07 g/cm³ at 25°C
  • Storage : Stable under dry conditions at 2–8°C
  • Applications : Primarily used as a synthetic intermediate in pharmaceuticals, particularly for β-lactam antibiotics and chiral building blocks .

Comparison with Similar Compounds

The structural and functional uniqueness of this compound can be contextualized by comparing it with analogs in the azetidine and β-lactam families. Below is a detailed analysis:

Structural Analogs

Table 1: Structural Comparison of Selected Azetidine Derivatives

Compound Name CAS RN Molecular Formula Substituents (Positions 3/4) Molecular Weight (g/mol) Physical State Key Applications
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate 149198-47-0 C₂₀H₃₁NO₄Si 3-TES, 4-Ph 377.56 Liquid/Powder Pharmaceutical intermediates
tert-Butyl (3R,4S)-3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate 161183-22-8 C₁₈H₂₃NO₅ 3-Acetoxy, 4-Ph 335.38 Solid Antibiotic synthesis
(3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate 201856-57-7 C₁₈H₂₅NO₅ 3-Ethoxyethoxy, 4-Ph 335.40 Liquid Chiral synthon
(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone N/A C₂₄H₂₉NO₃Si 3-TES, 4-Ph, 1-Benzoyl 419.58 Solid Catalytic studies

Functional and Reactivity Differences

Protecting Groups :

  • The triethylsilyl (TES) group in the target compound provides superior steric protection and stability under basic conditions compared to the acetoxy group in 161183-22-8, which is prone to hydrolysis .
  • The Boc group (tert-butoxycarbonyl) offers selective deprotection under acidic conditions, contrasting with the benzoyl group in 419.58 g/mol analogs, which requires harsher basic conditions .

Solubility and Reactivity :

  • The TES group enhances lipophilicity, making the compound less polar than its ethoxyethoxy analog (335.40 g/mol), which may improve membrane permeability in drug delivery .

Research Findings

  • Catalytic Applications : The TES-protected derivative demonstrates higher enantiomeric excess (>99%) in asymmetric hydrogenation compared to benzoyl-protected analogs .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate the target compound decomposes at 215°C, outperforming the ethoxyethoxy analog (decomposition at 190°C) .

Notes on Stability and Handling

  • Stability : Stable under inert atmospheres but sensitive to strong acids/bases due to the β-lactam ring .

Biological Activity

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate, with the CAS number 149198-47-0, is a chiral compound that has garnered attention for its potential biological activities. This compound features a unique azetidine ring structure that may contribute to various pharmacological effects. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

PropertyValue
Molecular FormulaC20H31NO4Si
Molecular Weight377.55 g/mol
Boiling Point463.1 ± 45.0 °C (predicted)
Density1.07 g/cm³
Storage Temperature2-8 °C

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of azetidine compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

The biological activity of this compound appears to be linked to its ability to modulate microtubule dynamics, similar to well-known anticancer agents like taxanes. The presence of the triethylsilyloxy group enhances its solubility and bioavailability, potentially improving its therapeutic efficacy against tumors .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the antitumor activity of this compound in vitro. Results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells and A549 lung cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .
  • Mechanistic Insights : Further investigations revealed that the compound disrupts microtubule assembly in cancer cells, leading to cell cycle arrest at the G2/M phase. This effect was attributed to the compound's ability to bind to tubulin and prevent polymerization .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Benzylamine Route : Utilizing benzylamine as a starting material, followed by a series of reactions involving protection and deprotection steps.
  • Chiral Pool Synthesis : Employing chiral pool strategies to obtain the desired stereochemistry effectively.

These methods not only ensure high yields but also maintain the integrity of the chiral centers essential for biological activity .

Q & A

Q. What role does the azetidine ring play in enhancing pharmacokinetic properties of drug candidates?

  • Answer : The strained four-membered ring improves metabolic stability by resisting cytochrome P450 oxidation. Its conformationally rigid structure also enhances target binding affinity, as seen in protease inhibitors and kinase modulators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate

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